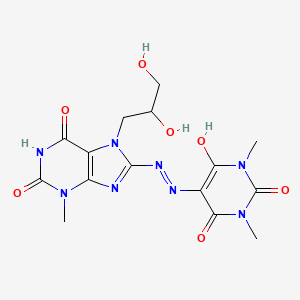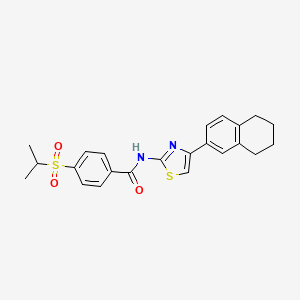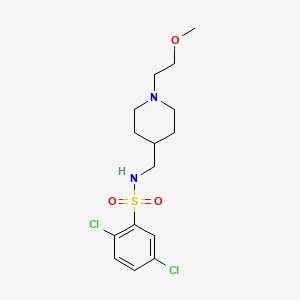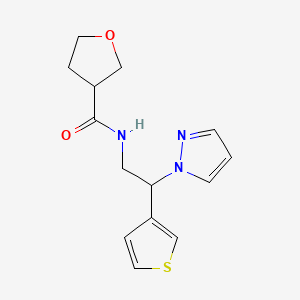
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves a series of chemical reactions, including aminomethylation . The product is usually purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single crystal X-ray diffraction . Additionally, DFT calculations using the B3LYP method and the 6-311+G (2 d,p) basis set are used to calculate the optimized structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve a series of steps, including aminomethylation . The product is usually characterized by NMR, IR, and HRMS spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by various techniques, including NMR, IR, and HRMS .Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
Several studies have synthesized and evaluated derivatives similar to the specified compound for their antimicrobial activities. The synthesis and biological activity evaluation of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have shown moderate to good antimicrobial activity against various pathogens (Mhaske, Shelke, Raundal, & Jadhav, 2014). Additionally, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from natural compounds have been reported to possess anti-inflammatory and analgesic activities, indicating a broader pharmacological potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzymatic Inhibition
The compound's analogs have been explored for their ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose homeostasis. A study on {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones revealed considerable inhibitory activity against α-glucosidase, alongside evaluations for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Structural and Mechanistic Insights
Research into the molecular interactions of structurally similar compounds with biological receptors provides insights into their potential therapeutic applications. For example, the interaction of specific antagonists with the CB1 cannabinoid receptor has been elucidated, shedding light on the steric and electrostatic requirements for receptor binding, which could inform the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S.ClH/c1-15-17(16(2)25-21-15)14-22-9-11-23(12-10-22)19(24)20(7-3-4-8-20)18-6-5-13-26-18;/h5-6,13H,3-4,7-12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSAUSGXMBDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1-Prop-2-enoyl-2,3-dihydroindole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2743728.png)



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2743733.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2743736.png)

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2743741.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743746.png)
